molecular formula C11H7BrFN B1519008 3-Bromo-5-(4-fluorophenyl)pyridine CAS No. 675590-04-2

3-Bromo-5-(4-fluorophenyl)pyridine

Cat. No. B1519008
CAS RN: 675590-04-2
M. Wt: 252.08 g/mol
InChI Key: DWWNZCMYXUKIBW-UHFFFAOYSA-N
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Description

3-Bromo-5-(4-fluorophenyl)pyridine is a chemical compound with the CAS Number: 675590-04-2. It has a molecular weight of 252.09 and its IUPAC name is this compound .


Molecular Structure Analysis

The molecular structure of this compound is represented by the linear formula C11H7BrFN . The InChI Code is 1S/C11H7BrFN/c12-10-5-9(6-14-7-10)8-1-3-11(13)4-2-8/h1-7H .


Physical And Chemical Properties Analysis

This compound is a solid at room temperature. It should be stored in a dry, sealed environment at room temperature .

Scientific Research Applications

Synthesis of Biologically Active Compounds

  • A notable application involves the synthesis of intermediates for biologically active compounds, as demonstrated by Wang et al. (2016), who synthesized 1-(4-bromo-2-fluorophenyl)-1,3-dihydro-2H-imidazo[4,5-c]pyridin-2-one, an important intermediate in developing many biologically active molecules. This compound was synthesized through a multi-step process starting from pyridin-4-ol and 4-bromo-2-fluoroaniline, highlighting the chemical versatility of halogenated pyridines in complex organic syntheses (Wang et al., 2016).

Development of Fluorescent Sensors

  • Another application is in the development of fluorescent sensors. Yang et al. (2013) designed and synthesized a heteroatom-containing organic fluorophore demonstrating aggregation-induced emission (AIE) and intramolecular charge transfer (ICT) characteristics. This behavior enabled its use as a fluorescent pH sensor in both solution and solid states, showcasing the utility of pyridine derivatives in creating sensitive and selective chemical sensors (Yang et al., 2013).

Pharmaceutical and Medicinal Chemistry

  • In pharmaceutical and medicinal chemistry, pyridine derivatives, including those similar to "3-Bromo-5-(4-fluorophenyl)pyridine", are crucial for generating novel therapeutic agents. For instance, Peifer et al. (2007) explored the synthesis and biological evaluation of 3-(4-fluorophenyl)-4-pyridin-4-ylquinoline-2(1H)-one as a new inhibitor of MAPK, illustrating the role of pyridine derivatives in developing selective inhibitors for therapeutic targets (Peifer et al., 2007).

Safety and Hazards

The compound is considered hazardous. It has a GHS07 pictogram and the signal word is “Warning”. The hazard statement is H302, indicating that it is harmful if swallowed. Precautionary statements include P280 (wear protective gloves/protective clothing/eye protection/face protection), P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing) .

Mechanism of Action

Target of Action

It’s worth noting that many bioactive aromatic compounds, including those with similar structures, have been found to bind with high affinity to multiple receptors . These receptors play crucial roles in various biological processes, making them key targets for therapeutic interventions.

Mode of Action

Compounds with similar structures have been known to interact with their targets, leading to changes in cellular processes . For instance, the Suzuki–Miyaura cross-coupling reaction, a widely-applied transition metal catalysed carbon–carbon bond forming reaction, involves the transfer of formally nucleophilic organic groups from boron to palladium .

Biochemical Pathways

Related compounds have been shown to influence a variety of pathways, leading to diverse biological activities . These activities range from antiviral, anti-inflammatory, and anticancer effects to antioxidant, antimicrobial, and antidiabetic properties .

Result of Action

Related compounds have demonstrated a range of effects at the molecular and cellular levels, contributing to their diverse biological activities .

Action Environment

The action of 3-Bromo-5-(4-fluorophenyl)pyridine can be influenced by various environmental factors. For instance, the compound’s stability and efficacy may be affected by conditions such as temperature, pH, and the presence of other substances. Proper handling and storage conditions, such as maintaining the compound in a well-ventilated place and avoiding contact with skin and eyes, are recommended to preserve its integrity .

properties

IUPAC Name

3-bromo-5-(4-fluorophenyl)pyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H7BrFN/c12-10-5-9(6-14-7-10)8-1-3-11(13)4-2-8/h1-7H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DWWNZCMYXUKIBW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C2=CC(=CN=C2)Br)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H7BrFN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10651764
Record name 3-Bromo-5-(4-fluorophenyl)pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10651764
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

252.08 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

675590-04-2
Record name 3-Bromo-5-(4-fluorophenyl)pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10651764
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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